Paroxol Tosylate
Overview
Description
trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine: is a synthetic organic compound that belongs to the class of piperidine derivatives
Mechanism of Action
Target of Action
Paroxol Tosylate, also known as Paroxetine , is a selective serotonin reuptake inhibitor (SSRI). Its primary target is the serotonin transporter (SERT) receptor . The SERT receptor plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that is involved in mood regulation .
Mode of Action
This compound enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with conditions like depression and anxiety .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the serotonergic pathway. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft. This can lead to enhanced serotonergic neurotransmission, which can have various downstream effects, including mood elevation .
Pharmacokinetics
As an ssri, it is generally well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The increased serotonergic activity resulting from the action of this compound can lead to various molecular and cellular effects. These include changes in the function of certain neurons and neural circuits, which can result in improvements in mood and reductions in anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine typically involves multiple steps, including the formation of the piperidine ring, introduction of the fluorophenyl group, and the attachment of the toluenesulfonyloxy group. Common reagents used in these reactions include piperidine, fluorobenzene derivatives, and tosyl chloride. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group attached to the piperidine ring.
Reduction: Reduction reactions could be used to modify the fluorophenyl group or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially involving the toluenesulfonyloxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated piperidine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology
In biological research, derivatives of piperidine are often studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a pharmaceutical agent. Piperidine derivatives are known for their activity on the central nervous system and could be investigated for use in treating neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
trans-(-)-4-(4-Fluorophenyl)-1-methylpiperidine: Lacks the toluenesulfonyloxy group.
trans-(-)-4-(4-Chlorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine: Has a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the toluenesulfonyloxy group in trans-(-)-4-(4-Fluorophenyl)-1-methyl-3-[(4-toluenesulfonyloxy)methyl]piperidine makes it unique, potentially affecting its reactivity and biological activity. The fluorophenyl group might also confer specific properties, such as increased lipophilicity or altered electronic effects.
Properties
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO3S/c1-15-3-9-19(10-4-15)26(23,24)25-14-17-13-22(2)12-11-20(17)16-5-7-18(21)8-6-16/h3-10,17,20H,11-14H2,1-2H3/t17-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVSPZZHZZMALL-PXNSSMCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(CCC2C3=CC=C(C=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CN(CC[C@H]2C3=CC=C(C=C3)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90433267 | |
Record name | Paroxol Tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
317323-77-6 | |
Record name | 3-Piperidinemethanol, 4-(4-fluorophenyl)-1-methyl-, 3-(4-methylbenzenesulfonate), (3S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317323-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paroxol Tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90433267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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